(-)-BICUCULLINE METHIODIDE

描述

Water-soluble GABAA antagonist. Methiodide salt of (+)-bicuculline. Actions on neuronal Ca2+-activated K+ channels reported. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.

Water-soluble GABAA antagonist. Methiodide salt of (+)-bicuculline. Actions on neuronal Ca2+-activated K+ channels reported. Soluble in 1 ml water to give specified mM/ml concentration.

Bicuculline methiodide is a GABA(A) receptor antagonist. Bicuculline methiodide attenuates inflammation by inhibiting the production of proinflammatory cytokines, such as tumor necrosis factor-alpha, and by increasing the production of the anti-inflammatory cytokine interleukin-10, both of which play important roles in the pathogenesis of sepsis.

生物活性

(-)-Bicuculline methiodide is a quaternary ammonium salt derived from bicuculline, a well-known competitive antagonist of the GABA receptor. This compound is noted for its increased water solubility and stability compared to its parent compound, making it a valuable tool in neuropharmacological research. Its primary mechanism involves blocking GABA receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS).

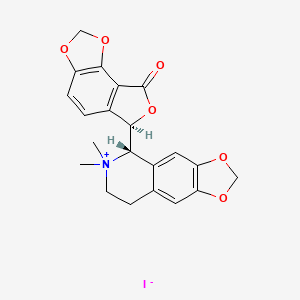

- Chemical Name : [R-( R*, S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium iodide

- CAS Number : 40709-69-1

- Purity : ≥99%

- IC50 : 8.4 µM for GABA receptor inhibition .

This compound acts primarily as a competitive antagonist at GABA receptors. It binds to the orthosteric site of the receptor, inhibiting the binding of GABA and stabilizing the receptor in a closed state. This action reduces chloride ion conductance through the channel, leading to decreased neuronal excitability.

Key Findings on Mechanism:

- Competitive Inhibition : It competes with GABA for binding sites on the GABA receptor .

- Allosteric Effects : Besides its competitive antagonism, it exhibits negative allosteric modulation of channel opening .

- Non-GABA Receptor Actions : Research indicates that bicuculline methiodide may also influence calcium-dependent potassium channels and other neurotransmitter systems beyond GABAergic pathways .

Biological Activity and Effects

The biological activity of this compound has been extensively studied in various experimental settings:

1. Inhibition of GABA Receptors

- It effectively reduces both spontaneous and evoked inhibitory postsynaptic currents (IPSCs) in neuronal cultures, demonstrating complete blockade at concentrations around 100 µM .

- In Xenopus oocytes expressing GABA receptors, it reversibly inhibits currents activated by GABA application .

2. Effects on Neuronal Excitability

- In thalamic slices from young rats, bicuculline methiodide enhanced low-threshold calcium spike bursts while blocking afterhyperpolarization currents, indicating a complex interaction with neuronal excitability mechanisms .

3. Neuroprotective and Cognitive Effects

- Studies have shown that bicuculline can improve spatial learning and working memory while reducing anxiety in models of hyperammonemia by modulating inflammatory responses and receptor expression in the hippocampus .

Data Table: Summary of Biological Activities

| Activity Type | Description | Concentration Required |

|---|---|---|

| GABA Receptor Inhibition | Competitive antagonist effects on GABA binding | IC50 = 8.4 µM |

| IPSC Reduction | Reduces spontaneous and evoked IPSCs | Effective at 100 µM |

| Neuronal Excitability Modulation | Enhances calcium spike bursts | 5-60 µM |

| Cognitive Enhancement | Improves learning and memory in hyperammonemic rats | Dose-dependent effects |

Case Studies

Several studies highlight the diverse effects of this compound:

- Study on Thalamic Activity : In young rats, bicuculline methiodide was shown to enhance thalamic activity by blocking specific potassium channels without activating any GABA receptor subtype .

- Neuroinflammation Research : A study demonstrated that bicuculline treatment reduced astrocyte activation and pro-inflammatory cytokines in hyperammonemic rats, suggesting potential therapeutic applications in neuroinflammatory conditions .

- Behavioral Assessments : Patients receiving benzodiazepines showed altered responses to midazolam when administered alongside bicuculline methiodide, indicating its role in modulating benzodiazepine sensitivity through GABAergic pathways .

科学研究应用

Neuropharmacological Research

GABA-A Receptor Antagonism

As a potent GABA-A receptor antagonist, (-)-bicuculline methiodide is extensively used to study the inhibitory neurotransmission in the central nervous system. Research indicates that it can effectively block GABA-mediated synaptic transmission, allowing scientists to investigate the physiological and pathological roles of GABAergic signaling in various neurological conditions .

Memory Consolidation Studies

Recent studies have highlighted the role of this compound in enhancing memory consolidation. In experiments involving passive avoidance tasks, administration of this compound significantly improved memory retention by modulating brain-derived neurotrophic factor (BDNF) levels in the hippocampus . This suggests potential applications in understanding memory processes and developing treatments for cognitive impairments.

Inflammation and Hepatic Injury

Anti-inflammatory Effects

this compound has demonstrated anti-inflammatory properties in preclinical models. A study utilizing a septic rat model showed that treatment with this compound reduced serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha while increasing anti-inflammatory cytokines like interleukin-10. This modulation of cytokine production suggests its potential use in therapeutic strategies for conditions characterized by excessive inflammation .

Hepatic Protection

The compound has also been investigated for its protective effects against hepatic injury. In models of sepsis, this compound was shown to significantly decrease markers of liver damage, indicating its possible application in treating liver-related diseases or conditions associated with oxidative stress .

Seizure Susceptibility Studies

Modeling Seizure Activity

Research involving chronic hypoxia and seizure susceptibility has utilized this compound to model seizure activity in vitro and in vivo. The compound's ability to induce seizure-like activity at certain dosages makes it a valuable tool for studying the mechanisms underlying seizure disorders and evaluating potential anticonvulsant therapies .

Calcium-Dependent Potassium Channels

Modulation of Ion Channels

In addition to its effects on GABA-A receptors, this compound has been reported to influence calcium-dependent potassium channels. This dual action allows researchers to explore the interactions between different ion channels and their contributions to neuronal excitability and synaptic transmission .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Neuropharmacology | Antagonism of GABA-A receptors; studies on synaptic transmission |

| Memory Consolidation | Enhances memory retention via modulation of BDNF levels |

| Inflammation | Reduces pro-inflammatory cytokines; increases anti-inflammatory cytokines |

| Hepatic Injury | Protects against liver damage; reduces markers of hepatic injury |

| Seizure Susceptibility | Models seizure activity; explores mechanisms underlying seizure disorders |

| Ion Channel Modulation | Influences calcium-dependent potassium channels; studies neuronal excitability |

属性

IUPAC Name |

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJKCPKPSSVUHY-GRTNUQQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873651 | |

| Record name | (+)-Bicuculline methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>76.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40709-69-1 | |

| Record name | 1,3-Dioxolo[4,5-g]isoquinolinium, 5-[(6R)-6,8-dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl]-5,6,7,8-tetrahydro-6,6-dimethyl-, iodide (1:1), (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40709-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicuculline methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Bicuculline methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。